N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline
Overview
Description
N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline is an organic compound with the molecular formula C24H35NO2 and a molecular weight of 369.54 g/mol . This compound is characterized by its complex structure, which includes a phenoxy group, a propyl chain, and an aniline moiety. It is primarily used in proteomics research applications .
Preparation Methods
The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenol and 4-heptyloxyaniline as the primary starting materials.
Reaction Conditions: The reaction involves the alkylation of 2,5-dimethylphenol with 1-bromo-2-propanol to form 2-(2,5-dimethylphenoxy)propanol.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline can be compared with other similar compounds, such as:
N-[2-(2,5-Dimethylphenoxy)propyl]-4-(octyloxy)aniline: This compound has a similar structure but with an octyloxy group instead of a heptyloxy group, which may influence its physical and chemical properties.
N-[2-(2,5-Dimethylphenoxy)propyl]-4-(nonoxy)aniline: Another similar compound with a nonoxy group, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)propyl]-4-heptoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-5-6-7-8-9-16-26-23-14-12-22(13-15-23)25-18-21(4)27-24-17-19(2)10-11-20(24)3/h10-15,17,21,25H,5-9,16,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVKNGEDGVFCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NCC(C)OC2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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